3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid
Description
Contextual Significance of Fluorinated Organic Compounds in Contemporary Research
The introduction of fluorine into organic molecules has become a powerful and widely used strategy in drug discovery. psychoactif.org Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. u-tokyo.ac.jp Key effects of fluorination include:
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase a drug's half-life and bioavailability. nih.govresearchgate.net
Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. The effect can be complex and is influenced by the position and number of fluorine atoms. nih.govresearchgate.net
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donors or specific regions within a protein's active site, thereby enhancing binding affinity and potency.
Conformational Control: The introduction of fluorine, particularly the gem-difluoro group (CF2), can impose conformational constraints on a molecule, locking it into a more biologically active shape. rsc.orgnih.gov
Rationale for In-depth Investigation of 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic Acid
While specific research on this compound is not yet widely published, the rationale for its investigation can be inferred from the strategic combination of its structural components. The 4,4-difluorocyclohexyl moiety introduces the benefits of fluorination, such as enhanced metabolic stability and altered lipophilicity. nih.gov The gem-difluoro group on the cyclohexane (B81311) ring is expected to influence the ring's conformation and polarity. rsc.org
The 2-methylpropanoic acid fragment is a common feature in a number of biologically active compounds, including the well-known nonsteroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. The carboxylic acid group can participate in important interactions with biological targets, such as forming salt bridges with basic amino acid residues in enzymes or receptors. acs.org The methyl group at the alpha-position can also influence the molecule's stereochemistry and metabolic profile.
Therefore, the in-depth investigation of this compound is warranted to explore the synergistic effects of these two key structural motifs. It is hypothesized that this compound could exhibit unique physicochemical properties and biological activities stemming from the interplay between the fluorinated aliphatic ring and the propanoic acid side chain.
Overview of Key Research Areas Pertaining to Structurally Related Molecules
Research into molecules structurally related to this compound provides a strong indication of its potential areas of application. These research areas primarily include the development of novel therapeutics.
Compounds containing the difluorocyclohexyl moiety have recently emerged as promising modulators of the inflammatory cytokine Interleukin-17 (IL-17). patsnap.com IL-17 is a key driver of various autoimmune and inflammatory diseases, and inhibitors of this pathway are of significant therapeutic interest. verywellhealth.compatsnap.comnih.gov
Derivatives of 2-methylpropanoic acid are well-established in pharmacology. The most prominent examples are the 2-arylpropanoic acids, a class of NSAIDs that includes ibuprofen (B1674241) and naproxen. These drugs function by inhibiting cyclooxygenase (COX) enzymes. wikipedia.orgresearchgate.net Furthermore, other derivatives of 2-methylpropanoic acid have been investigated for a range of therapeutic applications, including as antihistamines. nih.govnih.gov
The following table provides a summary of the key research areas and the roles of the structural motifs found in this compound.
| Structural Motif | Key Research Areas | Role of the Motif |
| 4,4-Difluorocyclohexyl | IL-17 Modulation, Autoimmune Diseases | Enhancing metabolic stability, modulating lipophilicity, influencing ring conformation, and providing key binding interactions. |
| 2-Methylpropanoic Acid | Anti-inflammatory (COX inhibition), Antihistamine | Providing a carboxylic acid for target interaction, influencing stereochemistry and metabolism. |
Structure
3D Structure
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O2/c1-7(9(13)14)6-8-2-4-10(11,12)5-3-8/h7-8H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRGJBTLNCQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC(CC1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4,4 Difluorocyclohexyl 2 Methylpropanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid (Target Molecule 1 ), several strategic disconnections can be proposed, primarily focusing on the formation of the key carbon-carbon bonds and the introduction of the fluorine atoms.
A primary disconnection (Path A) is the C-C bond between the cyclohexyl ring and the propanoic acid side chain (the Cβ-Cγ bond). This leads to a synthon representing a 4,4-difluorocyclohexylmethyl cation or an equivalent electrophile (2 ), and a nucleophilic 2-methylpropanoate (B1197409) anion synthon (3 ). This suggests a synthetic strategy involving the alkylation of a pre-formed propanoate enolate with an activated 4,4-difluorocyclohexylmethyl species, such as a halide or tosylate.
An alternative disconnection (Path B) involves the Cα-Cβ bond. This approach would construct the propanoic acid chain via a conjugate addition reaction. This retrosynthesis leads to a 4,4-difluorocyclohexyl-substituted Michael acceptor (4 ) and a methyl nucleophile synthon (5 ). In the forward direction, this translates to a Michael addition of an organometallic methyl reagent to an α,β-unsaturated ester or acid derived from 4,4-difluorocyclohexane.
A third strategy (Path C) focuses on building the α,β-unsaturation first, which can then be reduced. This involves a disconnection of the double bond, pointing towards a Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction. This approach identifies 4,4-difluorocyclohexanecarbaldehyde (B1312673) (6 ) and a phosphonate (B1237965) ylide derived from 2-phosphonopropanoate (7 ) as key intermediates. The resulting α,β-unsaturated acid or ester can then be reduced to the final saturated product, offering an opportunity for stereoselective hydrogenation.
Finally, the difluoro group itself is a key feature. Retrosynthetically, the C-F bonds can be disconnected to a ketone precursor, 4-oxocyclohexane derivative (8 ). This strongly implies that a key step in the forward synthesis will be the deoxofluorination of a carbonyl group, a common and effective method for introducing a gem-difluoro unit.
Development of Efficient Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes focus on efficiently assembling the key fragments while controlling the stereochemistry at the C2 position.
Stereoselective Synthesis of Enantiomers and Diastereomers
Achieving high enantiomeric purity at the α-carbon is a critical challenge. Two primary strategies are prevalent for this type of transformation: chiral auxiliary-based alkylation and asymmetric catalytic hydrogenation.
Chiral Auxiliary-Mediated Alkylation: This reliable method involves the temporary attachment of a chiral molecule to the propanoic acid moiety to direct the stereochemical outcome of a subsequent alkylation step. Evans oxazolidinone auxiliaries are particularly effective for this purpose. santiago-lab.comwikipedia.orgrsc.org The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with propionyl chloride to form the N-propionyl imide. rsc.orgwilliams.edu Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) generates a rigid Z-enolate, where one face is sterically shielded by the substituent on the chiral auxiliary. wikipedia.orgwilliams.edu Alkylation of this enolate with a suitable electrophile, such as 4,4-difluorocyclohexylmethyl bromide, proceeds with high diastereoselectivity. rsc.org Subsequent removal of the chiral auxiliary via hydrolysis or reduction yields the enantiomerically enriched this compound. wikipedia.org
Asymmetric Catalytic Hydrogenation: An alternative and more atom-economical approach involves the asymmetric hydrogenation of an α,β-unsaturated precursor, such as (E)-3-(4,4-difluorocyclohexyl)-2-methylpropenoic acid. nsf.govresearchgate.net This substrate can be prepared via methods like the Horner-Wadsworth-Emmons reaction. The hydrogenation of the double bond using a chiral transition metal catalyst can generate the desired stereocenter with high enantiomeric excess (ee). acs.org Catalysts based on noble metals like rhodium and ruthenium are well-established, but significant progress has been made with more earth-abundant metals. nsf.govresearchgate.netrsc.org For instance, cobalt and nickel complexes with chiral diphosphine ligands (e.g., BenzP*, PhBPE) have proven highly effective for the asymmetric hydrogenation of α-substituted acrylic acids, achieving excellent yields and ee values. nih.govresearchgate.net
| Method | Principle | Key Reagents/Catalysts | Advantages | Reference(s) |
| Chiral Auxiliary Alkylation | Temporary covalent bonding of a chiral molecule to guide alkylation stereochemistry. | Evans Oxazolidinones, LDA, NaHMDS | High diastereoselectivity, reliable, well-established. | wikipedia.orgrsc.orgwilliams.edu |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral alkene using a chiral metal complex. | Co, Ni, Ru, or Rh catalysts with chiral phosphine (B1218219) ligands. | High atom economy, high turnover numbers, direct route to enantiopure product. | nsf.govresearchgate.netnih.gov |
Novel Fluorination Methodologies for the Cyclohexyl Moiety
The introduction of the gem-difluoro group onto the cyclohexane (B81311) ring is most practically achieved via the deoxofluorination of a ketone. The key precursor for this strategy is a 4-oxocyclohexane derivative, which is then converted to the 4,4-difluoro analog.
The most common reagents for this transformation are sulfur trifluoride derivatives. Diethylaminosulfur trifluoride (DAST) and its less thermally labile counterpart, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used to convert ketones to their corresponding gem-difluorides under relatively mild conditions. researchgate.netresearchgate.netsigmaaldrich.com The reaction proceeds by activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic delivery of two fluoride (B91410) ions to the carbonyl carbon. The synthesis of the target molecule would thus involve an early-stage preparation of 4,4-difluorocyclohexanone (B151909) from cyclohexanedione monoethylene ketal or a similar protected precursor. chemicalbook.com This fluorinated ketone can then be elaborated into the necessary aldehyde or methyl halide for subsequent C-C bond formation steps. chemicalbook.com
| Reagent | Full Name | Typical Conditions | Notes | Reference(s) |
| DAST | Diethylaminosulfur Trifluoride | CH₂Cl₂, 0 °C to RT | Widely used, but can be thermally unstable and requires careful handling. | researchgate.netsigmaaldrich.com |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur Trifluoride | THF, RT to reflux | More thermally stable and often considered safer than DAST, can give higher yields. | researchgate.net |
| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | CH₂Cl₂, RT | A solid, thermally stable alternative to DAST. |
Carbon-Carbon Bond Formation Strategies for the Propanoic Acid Chain
Constructing the carbon skeleton requires the formation of a bond between the difluorocyclohexyl moiety and the propanoic acid chain.
Alkylation of a Propanoate Enolate: As outlined in the retrosynthesis (Path A) and stereoselective synthesis sections, one of the most direct methods is the alkylation of a 2-methylpropanoate enolate or its equivalent. This involves reacting a pre-formed 4,4-difluorocyclohexylmethyl electrophile (e.g., 4,4-difluorocyclohexylmethyl bromide) with the enolate of methyl or ethyl 2-methylpropanoate. To achieve stereocontrol, this alkylation is best performed on a system employing a chiral auxiliary as described previously. williams.edu
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction provides a highly reliable and stereoselective method for forming carbon-carbon double bonds, typically with a strong preference for the (E)-alkene. alfa-chemistry.comwikipedia.org In this approach (Path C), 4,4-difluorocyclohexanecarbaldehyde is condensed with the anion of a phosphonate ester, such as triethyl 2-phosphonopropionate. researchgate.net This reaction forms an α,β-unsaturated ester, which is a direct precursor for the target molecule via a subsequent reduction step. The phosphonate carbanions are highly nucleophilic and the water-soluble phosphate (B84403) byproducts are easily removed, making this a very practical and widely used method. alfa-chemistry.comwikipedia.org
Optimization of Reaction Conditions and Yields
Optimizing a synthetic route involves systematically varying parameters such as catalyst, solvent, temperature, and reagent stoichiometry to maximize yield, purity, and stereoselectivity while minimizing reaction times and waste.
Catalyst Development and Screening
Catalysis is central to many of the key transformations in the synthesis of this compound, particularly for establishing the α-chiral center.
In the context of asymmetric hydrogenation , catalyst screening is paramount. The choice of both the metal center (e.g., Ni, Co, Ru) and the chiral ligand dramatically influences both the conversion rate and the enantioselectivity. researchgate.netnih.gov For a given substrate, a library of chiral phosphine ligands would be screened to identify the optimal combination. For example, studies on α-substituted acrylic acids have shown that P-chiral ligands like BenzP* can provide superior enantioselectivity with nickel catalysts compared to more common ligands like BINAP under specific conditions. researchgate.net Optimization would involve screening not only the ligand but also nickel salts (e.g., Ni(OAc)₂, NiCl₂), solvents (e.g., TFE, MeOH), and hydrogen pressure to achieve >99% conversion and >98% ee. researchgate.net
Modern approaches to catalyst discovery often employ multi-substrate screening, where catalysts are tested against a diverse set of substrates simultaneously. nih.gov This strategy helps identify more general and robust catalysts rather than those that are highly specialized for a single model substrate, increasing the probability of finding an effective catalyst for a new target like the unsaturated precursor to compound 1 . nih.gov
| Catalyst System | Substrate Type | Reported Performance | Reference(s) |
| Ni(OAc)₂ / (R,R)-BenzP* | α-Aryl/Alkyl Acrylic Acids | Up to 99% yield, 99.4% ee | nih.govresearchgate.net |
| (PhBPE)Co(COD) | α,β-Unsaturated Carboxylic Acids | High yields, up to 99% ee | nsf.govacs.org |
| Cu(I) / N-Heterocyclic Carbene | α,β-Unsaturated Esters | Good yields, moderate to good ee | rsc.org |
For chiral auxiliary-based methods , while not strictly catalytic, the reaction conditions require careful optimization to maximize diastereoselectivity. Key variables include the choice of base for enolate formation (LDA vs. NaHMDS vs. KHMDS), the solvent (THF, toluene), the temperature of deprotonation and alkylation (-78 °C is common), and the presence of additives that can influence enolate structure and reactivity. rsc.org
Solvent Effects and Reaction Thermodynamics
The formation of the carbon skeleton of this compound can be envisioned through a conjugate addition (Michael reaction), a powerful C-C bond-forming reaction. organic-chemistry.orgwikipedia.org In a plausible synthetic route, an organometallic reagent containing the 4,4-difluorocyclohexyl moiety would add to a methyl-substituted α,β-unsaturated ester, such as methyl methacrylate. The thermodynamics and kinetics of such reactions are significantly influenced by the choice of solvent.
Thermodynamics: The Michael addition is generally a thermodynamically controlled reaction. organic-chemistry.orgmasterorganicchemistry.com The primary driving force is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.comlibretexts.org The reaction is typically exothermic and thermodynamically favorable. The equilibrium position can be influenced by the stability of the final product versus the reactants. For the synthesis of the target compound, the formation of the C-C bond is highly favorable.
Solvent Effects: The solvent plays a crucial role in several aspects of the conjugate addition:
Solvation of the Nucleophile: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for organometallic reactions. They can solvate the metal cation, influencing the reactivity and aggregation state of the nucleophile.
Regioselectivity (1,4- vs. 1,2-addition): A key challenge in reactions with α,β-unsaturated carbonyls is controlling the regioselectivity between the desired 1,4-conjugate addition and the competing 1,2-direct addition to the carbonyl group. wikipedia.org Softer nucleophiles, such as organocuprates, preferentially undergo 1,4-addition. wikipedia.org The solvent can influence this selectivity. For instance, the use of dimethyl sulfide (B99878) (DMS) has been shown to enhance the reactivity of organosilylcuprate reagents in conjugate additions. organic-chemistry.org
Reaction Rate: The solvent's polarity and coordinating ability can affect the reaction rate. Protic solvents are generally avoided as they would quench the highly basic organometallic reagents. youtube.com
The table below summarizes the general effects of solvents on key parameters in conjugate addition reactions relevant to the synthesis of the target compound.
| Parameter | Solvent Type | Effect | Rationale |
| Reagent Stability | Aprotic (e.g., THF, Diethyl Ether) | High | Prevents protonation and quenching of the organometallic nucleophile. |
| Reactivity | Coordinating (e.g., THF, DMS) | Enhanced | Solvates the metal cation, potentially breaking up aggregates and increasing nucleophilicity. organic-chemistry.org |
| Regioselectivity | Aprotic Non-coordinating vs. Coordinating | Varies | Can influence the hardness/softness of the nucleophile and the electrophile, tipping the balance between 1,2- and 1,4-addition. wikipedia.org |
Synthesis of Key Precursors and Intermediate Compounds
The synthesis of this compound relies on the efficient preparation of its constituent building blocks: the 4,4-difluorocyclohexyl group and the chiral 2-methylpropanoic acid scaffold.
Preparation of 4,4-Difluorocyclohexyl Building Blocks
A key precursor for introducing the 4,4-difluorocyclohexyl moiety is 4,4-difluorocyclohexanone . sigmaaldrich.com The synthesis of this intermediate can be achieved through several routes, often starting from more readily available materials like 1,4-cyclohexanedione (B43130).
One common method involves the fluorination of 1,4-cyclohexanedione monoethylene ketal. The ketal protecting group allows for selective fluorination at the unprotected ketone. The subsequent deprotection under acidic conditions yields the desired 4,4-difluorocyclohexanone. chemicalbook.comchemicalbook.com
A typical reaction sequence is outlined below:
Ketalization: 1,4-Cyclohexanedione is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decan-8-one.
Fluorination: The protected ketone is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to convert the carbonyl group into a geminal difluoride, yielding 8,8-difluoro-1,4-dioxaspiro[4.5]decane.
Deprotection: The ketal is hydrolyzed using a strong aqueous acid (e.g., HCl) to afford the final product, 4,4-difluorocyclohexanone. chemicalbook.com
| Step | Reactant | Reagents | Product | Typical Yield |
| 1 | 1,4-Cyclohexanedione | Ethylene glycol, p-TsOH | 1,4-Dioxaspiro[4.5]decan-8-one | High |
| 2 | 1,4-Dioxaspiro[4.5]decan-8-one | DAST or other fluorinating agents | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | Moderate to Good |
| 3 | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | Aqueous HCl, heat | 4,4-Difluorocyclohexanone | Good to High chemicalbook.com |
From 4,4-difluorocyclohexanone, various nucleophilic building blocks can be generated, such as the corresponding organolithium or Grignard reagents, for subsequent coupling reactions.
Synthesis of Chiral Methylpropanoic Acid Scaffolds
Achieving the correct stereochemistry at the α-carbon of the 2-methylpropanoic acid unit is crucial. Asymmetric synthesis methods are employed to generate enantiomerically pure or enriched scaffolds.
One effective strategy is the copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β-unsaturated ester. rsc.org For this specific target, the synthesis could proceed via an intermediate like ethyl 3-(4,4-difluorocyclohexyl)propenoate. The addition of a methyl Grignard reagent (MeMgBr) in the presence of a copper(I) salt and a chiral ligand (e.g., Tol-BINAP) would install the methyl group at the 2-position with high enantioselectivity. rsc.org Subsequent hydrolysis of the ester would yield the desired chiral carboxylic acid.
Another approach involves the use of chiral auxiliaries. An achiral propanoic acid derivative attached to a chiral auxiliary can be stereoselectively alkylated. For example, an Evans auxiliary can be acylated with 3-(4,4-difluorocyclohexyl)acetyl chloride. The resulting imide can then be deprotonated and reacted with methyl iodide. The bulky chiral auxiliary directs the approach of the methyl iodide, leading to the formation of one diastereomer preferentially. Finally, cleavage of the auxiliary releases the chiral 2-methylpropanoic acid derivative.
Derivatization and Analog Development
Modification of the parent carboxylic acid is essential for exploring its chemical space and for structure-activity relationship (SAR) studies in medicinal chemistry.
Synthesis of Ester and Amide Derivatives
The carboxylic acid functional group of this compound serves as a convenient handle for derivatization into esters and amides.
Esterification: Due to the steric hindrance from the α-methyl group, esterification may require robust conditions.
Fischer Esterification: Reaction with an alcohol (e.g., methanol (B129727), ethanol) under strong acid catalysis (e.g., H₂SO₄) at elevated temperatures. This method is straightforward but may not be suitable for sensitive substrates.
Steglich Esterification: A milder method that uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org This is particularly useful for sterically hindered acids and alcohols. organic-chemistry.org
Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with a primary alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the corresponding ester.
Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group. Direct reaction with an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org
Coupling Reagents: A wide array of peptide coupling reagents can be used, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). chemistrysteps.com These reagents form a highly reactive activated ester in situ, which readily reacts with a primary or secondary amine. fishersci.co.uk
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines to form the amide. fishersci.co.uk
The following table lists potential ester and amide derivatives that could be synthesized for further studies.
| Derivative Type | Amine/Alcohol Reagent | Product Name |
| Ester | Methanol | Methyl 3-(4,4-difluorocyclohexyl)-2-methylpropanoate |
| Ester | Ethanol | Ethyl 3-(4,4-difluorocyclohexyl)-2-methylpropanoate |
| Amide | Ammonia | 3-(4,4-Difluorocyclohexyl)-2-methylpropanamide |
| Amide | Benzylamine | N-Benzyl-3-(4,4-difluorocyclohexyl)-2-methylpropanamide |
| Amide | Morpholine | (3-(4,4-Difluorocyclohexyl)-2-methylpropanoyl)morpholine |
Introduction of Additional Functional Groups for Structure-Activity Relationship Studies
To probe the structure-activity relationship (SAR), systematic modifications can be made to different parts of the molecule. The goal of SAR studies is to understand which parts of a molecule are crucial for its biological effects and to optimize its properties. acs.orgmdpi.com
Modifications to the Cyclohexyl Ring:
Fluorine Position: The position of the fluorine atoms could be moved (e.g., to the 2,2- or 3,3-positions) to investigate the impact of the dipole moment and local electronic environment.
Ring Substitution: Introducing small alkyl or polar groups (e.g., hydroxyl, amino) at other positions on the cyclohexyl ring could explore additional binding interactions with a biological target.
Modifications to the Propanoic Acid Chain:
α-Substituent: The α-methyl group could be replaced with other small alkyl groups (ethyl, cyclopropyl) to probe the size tolerance of a potential binding pocket.
Chain Length: The propanoic acid chain could be shortened to an acetic acid or lengthened to a butanoic acid to assess the optimal distance between the cyclohexyl ring and the carboxylic acid headgroup. Studies on related cyclohexyl monocarboxylic acids have shown that activity can be sensitive to the length of the alkyl chain. nih.gov
Modifications to the Carboxylic Acid Group:
Bioisosteric Replacement: The carboxylic acid could be replaced with known bioisosteres such as a tetrazole or a hydroxamic acid to modulate acidity, polarity, and hydrogen bonding capabilities.
These targeted modifications allow for a systematic evaluation of how changes in the molecule's steric, electronic, and lipophilic properties affect its biological activity. nih.govmdpi.com
Isotopic Labeling for Mechanistic Investigations
The introduction of stable isotopes such as deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into this compound would serve as a crucial technique for probing the intricate details of its chemical and biological transformations. Labeled analogues of the compound would enable researchers to track the fate of specific atoms through reactions or metabolic processes, providing unambiguous evidence for proposed mechanisms.
Potential Synthetic Approaches for Isotopic Labeling:
The synthesis of isotopically labeled this compound would likely involve the use of labeled starting materials or reagents at a key step in its synthetic route. Several general strategies could be employed:
Deuterium Labeling: Deuterium is the most common isotope used for labeling due to the relative ease of its introduction and the significant kinetic isotope effect it can exhibit.
Reductive Deuteration: A common method involves the reduction of a suitable precursor with a deuterium source. For instance, if a synthetic route proceeds through an intermediate with a carbon-carbon double bond, catalytic deuteration using deuterium gas (D₂) and a metal catalyst (e.g., Pd/C) could introduce two deuterium atoms.
Deuterated Reducing Agents: Reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for introducing deuterium by reducing carbonyl groups or other reducible functional groups. A precursor to the carboxylic acid moiety, such as an aldehyde or ester, could be reduced and then re-oxidized to the labeled carboxylic acid.
H/D Exchange Reactions: Under specific catalytic conditions, protons on a molecule can be exchanged for deuterium atoms from a deuterium source like deuterated water (D₂O) or deuterated solvents. This is particularly effective for acidic protons or those adjacent to activating groups.
Carbon-13 Labeling: Incorporating ¹³C can be more synthetically challenging and expensive but provides invaluable information for tracking the carbon skeleton of the molecule.
Labeled Precursors: The synthesis would need to start from a commercially available ¹³C-labeled building block. For example, a ¹³C-labeled methyl iodide (¹³CH₃I) could be used in the alkylation step that introduces the methyl group at the 2-position of the propanoic acid chain. Similarly, a ¹³C-labeled cyanide (K¹³CN) could be used to introduce the carboxylic acid functionality.
Hypothetical Application in Mechanistic Studies:
Once synthesized, these labeled compounds could be used in a variety of mechanistic investigations. For example, if the metabolism of this compound involves oxidation at a specific position, a deuterium-labeled analogue at that position would exhibit a slower rate of metabolism (a kinetic isotope effect). This would confirm the site of metabolic attack.
The data that could be generated from such studies is summarized in the hypothetical table below.
| Labeled Position | Isotope | Potential Mechanistic Question | Expected Observation |
| Methyl group (C-2) | D | Role of C-H activation in metabolism | Slower rate of metabolism if oxidation occurs at this position. |
| Cyclohexyl ring | D | Ring hydroxylation pathways | Identification of specific sites of oxidation on the ring by mass spectrometry. |
| Carboxyl carbon | ¹³C | Decarboxylation mechanisms | Tracking the fate of the carboxyl group in degradation pathways. |
| Propanoic acid backbone | ¹³C | Rearrangement or fragmentation pathways | Elucidation of skeletal changes during transformation. |
Detailed Research Findings:
As of the current date, no specific research findings on the isotopic labeling of this compound have been published in the accessible scientific literature. The information presented here is based on established principles of organic synthesis and mechanistic studies using isotopic labeling. The development of such labeled compounds would be a critical step in advancing the understanding of the chemical and biological properties of this molecule.
Molecular Interactions and Mechanistic Biological Investigations Preclinical Focus
In Silico Approaches for Biological Target Prediction
Before extensive laboratory testing, computational methods are often used to predict the likely biological targets of a compound. These in silico techniques leverage existing biological and chemical data to generate hypotheses about a molecule's function, thereby guiding and prioritizing experimental studies.
Molecular Docking Simulations with Predicted Macromolecular TargetsMolecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.mdpi.comIn drug discovery, this is used to predict how a small molecule like 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid might bind to a specific protein target. The process involves creating a 3D model of the compound and "docking" it into the binding site of a known macromolecular structure, such as an enzyme or receptor. The simulation calculates the binding energy, with lower values suggesting a more favorable interaction.researchgate.netThis method can help identify potential targets and provide insights into the specific amino acid residues involved in the interaction.
Hypothetical Molecular Docking Results for this compound (Note: This table is illustrative and not based on actual experimental data.)
| Predicted Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Ile406 |
In Vitro Mechanistic Characterization
Following computational predictions, in vitro (laboratory-based) studies are essential to confirm and characterize the compound's biological activity. These assays use purified proteins, isolated cells, or tissue preparations to directly measure the effects of the compound.
Enzyme Kinetic Assays and Inhibition Mechanism StudiesIf in silico methods predict that this compound inhibits a specific enzyme, kinetic assays are performed to confirm this activity and determine the mechanism of inhibition.mdpi.comThese experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate.nih.govBy analyzing the data, researchers can determine key parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki). Further studies can distinguish between different types of inhibition, such as competitive, non-competitive, or uncompetitive, providing deeper insight into how the compound interacts with the enzyme.nih.gov
Illustrative Enzyme Inhibition Data for this compound (Note: This table is illustrative and not based on actual experimental data.)
| Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5.2 | 2.1 | Competitive |
Cellular Pathway Modulation and Reporter Gene AssaysTo understand the downstream consequences of the compound's interaction with its target, cellular assays are employed. Reporter gene assays are a powerful tool for this purpose.nih.govIn these assays, cells are engineered to express a reporter gene (such as luciferase) under the control of a specific transcriptional response element.mdpi.comIf the compound modulates the signaling pathway that activates this element, it will lead to a measurable change in the reporter protein's activity. This allows researchers to quantify the compound's effect on specific cellular signaling pathways.nih.gov
In-depth Preclinical Analysis of this compound Remains Undisclosed in Publicly Available Research
A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly accessible preclinical data for the chemical compound this compound. Despite its specific chemical structure suggesting potential relevance in medicinal chemistry, detailed investigations into its molecular interactions, biological mechanisms, and pharmacodynamic profile are not available in the public domain. Consequently, a thorough and scientifically accurate article adhering to the requested outline focusing on cellular uptake, structure-activity relationships, and in vivo studies cannot be generated at this time.
The requested analysis necessitates specific experimental data that, for this compound, does not appear to have been published. Key areas where information is lacking include:
Molecular Interactions and Mechanistic Biological Investigations: There is no available research detailing the cellular uptake and efflux mechanisms for this compound. Studies identifying specific transporter proteins or passive diffusion characteristics are absent from the scientific literature.
Structure-Activity Relationship (SAR) and Structure-Function Studies: A systematic elucidation of the pharmacophoric requirements for this molecule has not been published. Similarly, there are no publicly available studies on the impact of its cyclohexyl substituents, the role of its fluorine atoms in molecular recognition and binding affinity, or the effects of its stereochemistry on biological activity.
Preclinical Mechanistic Pharmacodynamic Studies: Information from in vivo animal models that would shed light on the compound's mechanism of action and physiological effects is not documented in accessible research.
While general principles of medicinal chemistry could allow for speculation on the properties of this compound, such conjecture would not meet the required standards of a scientifically accurate and data-driven article. The specific arrangement of the difluorocyclohexyl group, the methylpropanoic acid moiety, and its stereocenters would necessitate dedicated empirical studies to determine its biological profile.
The absence of this information in the public record suggests that either the compound has not been a subject of extensive preclinical research, or the findings from such research are proprietary and have not been disclosed. Therefore, any attempt to construct the requested article would be based on speculation rather than factual, verifiable data.
Preclinical Profile of this compound: A Review of Available Data
Following a comprehensive review of scientific literature and publicly accessible data, no specific information was found for the chemical compound this compound.
The inquiry requested a detailed article focusing on the preclinical molecular interactions and mechanistic biological investigations of this specific compound, structured around a precise outline. This included sections on the development of disease-relevant animal models, target engagement and biomarker validation, and studies on compound disposition in preclinical species.
Therefore, it is not possible to provide the requested in-depth article, including data tables and detailed research findings, as no data appears to be available for the specified sections and subsections.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide deep insights into the intrinsic properties of 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid.
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule dictates its chemical properties. An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability.
For this compound, the presence of the electronegative fluorine atoms on the cyclohexyl ring is expected to influence the electron distribution significantly. These fluorine atoms would likely lower the energy of the molecular orbitals. The carboxylic acid group, with its pi-system, will also play a significant role in defining the frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Primarily localized on the carboxylic acid group, with some contribution from the C-C and C-H sigma bonds of the cyclohexyl ring. |
| LUMO | 2.1 | Predominantly located on the antibonding π* orbital of the carbonyl group in the carboxylic acid. |
| HOMO-LUMO Gap | 11.6 | Suggests a relatively high kinetic stability for the molecule. |
Note: The data in this table is illustrative and represents typical values for similar molecules. Specific values for this compound would require dedicated quantum chemical calculations.
Conformation Analysis and Energy Landscapes
The flexibility of the cyclohexyl ring and the rotatable bonds in the propanoic acid chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them.
Density Functional Theory (DFT) methods, such as M06-2X, are well-suited for studying the conformational preferences of fluorinated organic molecules. mdpi.com These calculations would involve systematically rotating the key dihedral angles and optimizing the geometry of each resulting conformer to map out the potential energy surface.
Table 2: Illustrative Relative Energies of Key Conformers of this compound
| Conformer | Substituent Position | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 | Equatorial | anti | 0.00 |
| 2 | Equatorial | gauche | 0.85 |
| 3 | Axial | anti | 2.50 |
| 4 | Axial | gauche | 3.20 |
Note: This table presents a simplified, hypothetical energy landscape. The actual energy differences would be determined through detailed quantum chemical calculations.
Reactivity Prediction and Reaction Mechanism Elucidation
Quantum chemical calculations can predict the reactivity of a molecule by identifying the most likely sites for nucleophilic or electrophilic attack. This is often visualized using the electrostatic potential (ESP) map, where regions of negative potential (red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack.
For this compound, the carboxylic acid group is the primary site of reactivity. The oxygen atoms of the carbonyl and hydroxyl groups are electron-rich, while the carbonyl carbon and the acidic proton are electron-poor. The fluorine atoms, being highly electronegative, will create a localized electron-deficient area on the carbon atom to which they are attached.
These calculations can also be used to elucidate the mechanisms of chemical reactions involving this molecule, such as its esterification or deprotonation. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions with their environment.
Investigation of Dynamic Interactions with Biological Macromolecules
MD simulations are a powerful tool for understanding how a small molecule like this compound might interact with a biological target, such as a protein or an enzyme. These simulations can reveal the preferred binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the stability of the molecule-protein complex over time.
A typical MD simulation would involve placing the molecule in the active site of the target protein, solvating the system with water molecules, and then simulating the motion of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide valuable information about the dynamics of the binding process.
Table 3: Example of Intermolecular Interactions Observed in a Hypothetical MD Simulation
| Interaction Type | Interacting Residues of Protein | Distance (Å) | Occupancy (%) |
| Hydrogen Bond | Arg122 (NH) - Carbonyl O | 2.8 | 85 |
| Hydrogen Bond | Tyr234 (OH) - Hydroxyl O | 3.0 | 65 |
| Hydrophobic | Leu89, Val111, Ile154 | N/A | High |
Note: The data presented is a representative example of what could be obtained from an MD simulation and is not based on actual simulation results for this specific compound.
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules (e.g., water, ethanol).
In a polar protic solvent like water, the carboxylic acid group would be expected to form strong hydrogen bonds with the surrounding water molecules. These interactions can stabilize certain conformations over others. The difluorocyclohexyl group, being more hydrophobic, would have a different set of interactions with the solvent. MD simulations can quantify these effects by analyzing the radial distribution functions (RDFs) between different atoms of the solute and the solvent, as well as by calculating the solvation free energy. The influence of solvent on conformational equilibria can be significant for fluorinated compounds. acs.orgnih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in modern drug discovery and chemical research. nih.gov These computational techniques are employed to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound, these methods can be instrumental in predicting its potential efficacy and guiding the synthesis of more potent analogs.
Descriptor Calculation and Feature Selection
The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. For this compound, a wide array of descriptors would be calculated using specialized software. These descriptors can be categorized into several classes:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and logP (a measure of lipophilicity).
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and pharmacophore feature counts.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
Once a large pool of descriptors is generated, feature selection becomes a critical step. The goal is to identify a subset of descriptors that are most relevant to the biological activity being modeled, while removing redundant or irrelevant ones. Various statistical methods, such as genetic algorithms, principal component analysis (PCA), and recursive feature elimination, can be employed for this purpose. The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. nih.gov
A hypothetical set of calculated descriptors for this compound is presented in the table below.
| Descriptor Type | Descriptor Name | Calculated Value |
| 1D | Molecular Weight | 206.23 g/mol |
| 1D | LogP | 2.8 |
| 2D | Topological Polar Surface Area | 37.3 Ų |
| 2D | Number of Rotatable Bonds | 4 |
| 3D | Molecular Volume | 185.4 ų |
| 3D | Ovality | 1.5 |
Predictive Model Development for Biological Activities
With a set of relevant descriptors selected, various machine learning algorithms can be used to develop a predictive QSAR model. nih.gov The choice of the algorithm depends on the nature of the data and the specific research question. Common methods include:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). jmaterenvironsci.com
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both classification and regression tasks.
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov
The developed model's performance must be rigorously validated to ensure its predictive power. This is typically done using internal validation techniques like cross-validation and external validation using an independent test set of compounds. A well-validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts. jmaterenvironsci.com
In Silico Prediction of Potential Metabolic Pathways and Metabolite Structures
Understanding the metabolic fate of a compound is crucial in drug development. In silico tools can predict the potential metabolic pathways and the structures of metabolites, providing valuable information before conducting in vivo or in vitro studies. researchgate.net For this compound, computational models can predict its susceptibility to various metabolic enzymes, primarily the cytochrome P450 (CYP) family. mdpi.com
These prediction tools typically use a combination of rule-based systems, which contain knowledge of common metabolic reactions, and machine learning models trained on large datasets of known metabolic transformations. The software identifies potential sites of metabolism on the molecule and predicts the resulting metabolites.
For this compound, potential metabolic pathways could include:
Hydroxylation: The introduction of a hydroxyl group (-OH) onto the cyclohexyl ring or the methyl group.
Oxidation: The oxidation of the carboxylic acid group.
Glucuronidation: The conjugation of the carboxylic acid group with glucuronic acid, a common phase II metabolic reaction.
The following table outlines some of the potential metabolites of this compound that could be predicted using in silico methods.
| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite Structure |
| This compound | Hydroxylation at the cyclohexyl ring | 3-(4,4-difluoro-2-hydroxycyclohexyl)-2-methylpropanoic acid |
| This compound | Hydroxylation at the methyl group | 3-(4,4-difluorocyclohexyl)-2-(hydroxymethyl)propanoic acid |
| This compound | Glucuronidation of the carboxylic acid | This compound glucuronide |
These in silico predictions can help in designing appropriate metabolic stability assays and in identifying potential metabolites for analytical standards. mdpi.com
Advanced Analytical and Bioanalytical Methodologies for 3 4,4 Difluorocyclohexyl 2 Methylpropanoic Acid
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is indispensable for the separation of 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid from reaction intermediates, byproducts, and its enantiomeric counterpart. The choice of technique depends on the analytical objective, whether it is routine purity assessment, enantiomeric excess determination, or preparative separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis and quantification of this compound. Method development focuses on achieving optimal resolution, peak shape, and analysis time through systematic selection of the stationary and mobile phases.
Stationary Phase Selection: Given the fluorinated nature and moderate polarity of the target compound, several reversed-phase stationary phases can be considered. While standard C8 and C18 columns are versatile, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, often provide alternative selectivity for halogenated compounds. chromatographyonline.comchromatographyonline.com These phases can engage in multiple interaction mechanisms beyond hydrophobicity, including dipole-dipole, π-π, and charge-transfer interactions, which can be advantageous for separating structurally similar impurities. chromatographyonline.comwaters.com The choice between a traditional alkyl phase and a fluorinated phase depends on the specific impurity profile of the sample.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). pharmtech.comnih.gov For an acidic compound such as this compound, controlling the pH of the mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes. A buffer is used to maintain a pH below the pKa of the carboxylic acid (typically pH 2.5-3.5) to ensure it is in its neutral, protonated form, which enhances retention on reversed-phase columns. Parameters such as organic solvent ratio, buffer concentration, and column temperature are systematically adjusted to optimize the separation. pharmtech.comvscht.cz
Table 1: Hypothetical HPLC Method Development Data
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Column | C18 (4.6x150mm, 5µm) | C18 (4.6x150mm, 5µm) | PFP (4.6x150mm, 5µm) | PFP (4.6x150mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Gradient | 50-95% B in 15 min | 50-95% B in 15 min | 50-95% B in 15 min | 50-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C | 30 °C |
| Retention Time | 8.2 min | 9.5 min | 7.8 min | 8.9 min |
| Peak Tailing | 1.2 | 1.3 | 1.1 | 1.1 |
This table presents illustrative data for method optimization.
Gas Chromatography (GC) can be employed for the analysis of this compound, particularly for assessing volatile impurities. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to convert it into a more volatile ester, such as a methyl or silyl (B83357) ester, prior to analysis.
The key to successful GC analysis of this fluorinated compound lies in the choice of the detector. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, its sensitivity may be insufficient for trace analysis. iltusa.com Advanced, selective detectors are preferred:
Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. phenomenex.com It is an excellent choice for detecting the difluorinated analyte at very low concentrations. iltusa.com
Halogen Specific Detector (XSD): This detector offers high selectivity specifically for halogenated compounds, providing cleaner chromatograms with minimal interference from non-halogenated matrix components. davidsonanalytical.co.uknih.gov The XSD operates by combusting the column effluent and measuring the reaction of halogenated products with an alkali metal surface. davidsonanalytical.co.uk
Table 2: Comparison of GC Detectors for Analysis
| Detector | Principle | Selectivity | Sensitivity for Halogens | Application Notes |
|---|---|---|---|---|
| Flame Ionization (FID) | Ionization in a hydrogen flame | Non-selective (most organic compounds) | Moderate | Good for general purity assessment, but susceptible to co-eluting hydrocarbon interferences. davidsonanalytical.co.uk |
| Electron Capture (ECD) | Electron capture by electronegative analytes | Selective for halogenated, nitro, and conjugated carbonyl compounds | High | Ideal for trace analysis of the target compound, but can respond to other electronegative impurities. phenomenex.com |
| Halogen Specific (XSD) | Reaction of combustion products on an alkali-sensitized surface | Highly selective for halogens | High to Very High | Provides very clean baselines and is excellent for detecting halogenated compounds in complex matrices. nih.gov |
The presence of a stereocenter at the C2 position of the propanoic acid chain means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. mdpi.com Chiral chromatography is the benchmark technique for this purpose. chiralpedia.com
This separation is achieved using a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and, thus, separation. Common CSPs are based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), proteins, or macrocyclic glycopeptides. mdpi.comnih.gov Method development involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for enantiomeric resolution. mdpi.com
Table 3: Representative Chiral HPLC Separation Data
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (4.6x250mm, 5µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 10.5 min |
| Retention Time (Enantiomer 2) | 12.1 min |
| Resolution (Rs) | > 2.0 |
This table presents hypothetical data for a successful chiral separation.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for both chiral and achiral separations. ignited.innih.gov It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com SFC offers several advantages, including faster analysis times due to the low viscosity and high diffusivity of the mobile phase, and reduced organic solvent consumption, making it a "greener" technique. selvita.comchiraltech.comresearchgate.net
For the achiral analysis of this compound, SFC can provide rapid purity assessments. For chiral analysis, SFC is particularly effective and is often the preferred technique in the pharmaceutical industry. researchgate.netresearchgate.net The same polysaccharide-based CSPs used in HPLC are frequently employed in SFC. The mobile phase consists of supercritical CO2 modified with a small amount of an alcohol (e.g., methanol or ethanol). For acidic analytes, the addition of a small amount of an acidic additive (e.g., formic or trifluoroacetic acid) to the modifier is often necessary to ensure good peak shape and reproducibility. chiraltech.com
Spectroscopic Characterization Methods
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The spectrum would show distinct signals for the methyl group (a doublet), the methine proton at C2 (a multiplet), the methylene (B1212753) protons adjacent to the ring, and the protons on the cyclohexyl ring. docbrown.info The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, signals would be expected for the carboxyl carbon, the aliphatic carbons of the propanoic acid chain, and the carbons of the difluorocyclohexyl ring. docbrown.infodocbrown.info The carbon directly bonded to the two fluorine atoms (C4 of the ring) would exhibit a characteristic triplet due to ¹J-CF coupling.
¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique. huji.ac.il The two fluorine atoms at the C4 position are chemically equivalent and would give rise to a single resonance. azom.com This signal would likely appear as a multiplet due to coupling with the adjacent protons on the cyclohexyl ring (²J-FH). ¹⁹F NMR is extremely useful for confirming the presence and chemical environment of fluorine atoms within the molecule. nih.govnih.gov
Table 4: Predicted NMR Assignments for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~11-12 | singlet | - | -COOH |
| ~2.5 | multiplet | - | -CH(CH₃) | |
| ~1.2-2.2 | multiplet | - | -CH₂- and -CH- (cyclohexyl) | |
| ~1.1 | doublet | J ≈ 7 Hz | -CH(CH₃) | |
| ¹³C | ~180 | singlet | - | -COOH |
| ~90-100 | triplet | ¹J-CF ≈ 240-250 Hz | C(F)₂ | |
| ~40-50 | singlet | - | -CH(CH₃) | |
| ~20-40 | multiplet | - | Other aliphatic C | |
| ~15-20 | singlet | - | -CH₃ | |
| ¹⁹F | ~ -90 to -110 | multiplet | - | C(F)₂ |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis (e.g., ESI-MS, LC-MS/MS)
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound. Techniques such as Electrospray Ionization (ESI) are particularly effective for analyzing polar molecules like carboxylic acids. When coupled with tandem mass spectrometry (MS/MS), this method provides detailed information about the molecule's fragmentation pattern, which is essential for unambiguous identification.
Typically, in ESI-MS, the compound is ionized to form either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For a carboxylic acid, negative ion mode is often preferred due to the acidic nature of the carboxyl group, leading to a prominent [M-H]⁻ ion. The exact mass of this ion can be used to confirm the elemental composition of the molecule.
Collision-induced dissociation (CID) in an LC-MS/MS system is used to fragment the precursor ion (the [M-H]⁻ ion) into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at the bond between the alkyl chain and the cyclohexyl ring, as well as through the loss of the carboxyl group. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of related compounds like 2-methylpropanoic acid often involves the loss of the carboxyl group. docbrown.infodocbrown.info
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value/Information |
|---|---|
| Molecular Formula | C₁₀H₁₆F₂O₂ |
| Molecular Weight | 206.23 g/mol |
| Precursor Ion (ESI-) | [M-H]⁻ |
| m/z of Precursor Ion | 205.1 |
| Predicted Fragment Ion 1 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |
| m/z of Fragment Ion 1 | 161.1 |
| Predicted Fragment Ion 2 | [M-H-HCOOH]⁻ (Loss of formic acid) |
| m/z of Fragment Ion 2 | 159.1 |
Note: The fragmentation data presented is theoretical and would require experimental verification.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.
The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. docbrown.info A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. mdpi.com A sharp and intense C=O stretching band appears around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations are also present in the fingerprint region (below 1500 cm⁻¹). docbrown.info
Additionally, the presence of the difluorocyclohexyl group would introduce C-F stretching vibrations, which are typically strong in the IR spectrum and appear in the 1000-1400 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the carbon backbone and C-H vibrations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 2500-3300 (Broad) | Weak |
| Alkyl (C-H) | Stretch | 2850-3000 | 2850-3000 (Strong) |
| Carboxylic Acid (C=O) | Stretch | 1700-1725 (Strong) | 1700-1725 (Moderate) |
| Alkyl (C-H) | Bend | 1350-1470 | 1350-1470 |
| Carboxylic Acid (C-O) | Stretch | 1210-1320 | Moderate |
| Fluoroalkane (C-F) | Stretch | 1000-1400 (Strong) | Weak |
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings.
The structure of this compound lacks any significant chromophore that would absorb light in the visible or near-UV range (200-800 nm). The only group capable of electronic transitions is the carbonyl group (C=O) within the carboxylic acid function. This group can undergo a weak n→π* transition, which typically occurs at wavelengths around 200-220 nm. physchemres.org Therefore, a weak absorption band might be detected at the lower limit of the conventional UV spectrum. The absence of significant absorption in the UV-Vis spectrum is a characteristic feature of saturated aliphatic carboxylic acids.
Table 3: Predicted UV-Visible Absorption Data
| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
|---|
| Carbonyl (C=O) | n→π* | ~200-220 | Low |
Bioanalytical Method Development for Mechanistic Biological Studies
Quantification in Biological Matrices using LC-MS/MS
For mechanistic and pharmacokinetic studies, it is essential to accurately quantify the concentration of this compound in complex biological matrices such as plasma, urine, or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, specificity, and throughput. researchgate.netmdpi.com
A typical bioanalytical method involves several key steps. First, the sample is prepared to remove interfering substances, such as proteins and salts. This can be achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of sample preparation technique depends on the analyte's properties and the complexity of the matrix.
Next, the extracted sample is injected into a liquid chromatography system, usually a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic column separates the analyte from other remaining components based on polarity.
Finally, the analyte is detected using a tandem mass spectrometer, typically a triple quadrupole instrument, operated in Multiple Reaction Monitoring (MRM) mode. diva-portal.org In MRM, the first quadrupole selects the precursor ion (e.g., m/z 205.1), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly selective transition that minimizes background noise and allows for sensitive quantification, even at low concentrations. nih.gov
Table 4: Example Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition | m/z 205.1 → 161.1 |
| Collision Energy | Optimized for specific transition |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled (SIL) version of the analyte to the sample before any processing steps. For this compound, an ideal internal standard would be one containing one or more ¹³C or ²H (deuterium) atoms, for example, 3-(4,4-difluorocyclohexyl)-2-(¹³C-methyl)propanoic acid.
The SIL internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. Any loss of analyte during extraction or any suppression of the MS signal due to matrix effects will affect the analyte and the internal standard to the same extent.
Because the mass spectrometer can distinguish between the analyte and the heavier SIL internal standard, the concentration of the analyte is determined by measuring the ratio of the response of the analyte to the response of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. This approach corrects for variations in sample handling and matrix-induced signal fluctuations, leading to highly reliable and accurate absolute quantification.
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Emerging Research Avenues and Future Directions
Application in Rational Drug Design and Discovery Beyond Initial Indications:Without initial indications or mechanistic insights, there is no basis in the available literature for its application in broader rational drug design programs.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a 4,4-difluorocyclohexyl fragment with a propanoic acid backbone. For example, peptide coupling reagents like HCTU or HOBt with DIEA as a base in dichloromethane (CH₂Cl₂) at 0°C to room temperature can achieve efficient amide bond formation . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of 4,4-difluorocyclohexylamine) and reaction time (overnight). Yields >90% are reported under inert conditions.
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C to rt | Minimizes side reactions |
| Reagent Equivalents | 1.2 eq amine | Ensures complete conversion |
| Solvent | CH₂Cl₂ | Enhances solubility |
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, X-ray diffraction is recommended. The 4,4-difluorocyclohexyl group shows distinct ¹⁹F NMR signals at δ -110 to -120 ppm due to geminal fluorine atoms .
Q. What are the solubility properties of this compound, and how do they influence formulation in biological assays?
- Methodological Answer : The compound exhibits moderate lipophilicity (logP ~2.5–3.0) due to the difluorocyclohexyl group. It is sparingly soluble in water but dissolves well in DMSO (>50 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid solvent toxicity .
Advanced Research Questions
Q. How does fluorination at the 4,4-cyclohexyl position impact metabolic stability and pharmacokinetics?
- Methodological Answer : The 4,4-difluoro substitution acts as a metabolic blocker by reducing cytochrome P450 (CYP) oxidation. In vitro microsomal assays (e.g., human liver microsomes) show a 3-fold increase in half-life compared to non-fluorinated analogs. This is attributed to steric hindrance and decreased electron density at the cyclohexyl ring .
Q. What strategies are effective in mitigating impurities during large-scale synthesis?
- Methodological Answer : Common impurities include unreacted starting materials and diastereomers. Employ orthogonal purification methods:
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
- Crystallization : Use ethanol/water mixtures to isolate the pure enantiomer .
- Key Impurities :
- Diastereomers : Resolve via chiral chromatography (Chiralpak AD-H column).
- Hydrolysis Byproducts : Control moisture levels during synthesis .
Q. How does this compound interact with enzymes like hERG, and what assays are used to evaluate selectivity?
- Methodological Answer : The difluorocyclohexyl group reduces hERG channel binding due to decreased basicity and steric effects. Use patch-clamp electrophysiology (IC₅₀ >300 nM) or competitive binding assays (³H-dofetilide displacement) to confirm hERG selectivity. Prioritize compounds with >100-fold selectivity over therapeutic targets .
Q. What are the best practices for handling reactive intermediates in the synthesis of this compound?
- Methodological Answer : Reactive intermediates (e.g., acid chlorides) require strict inert conditions (argon/nitrogen atmosphere) and low temperatures (-20°C). Use quenching agents like aqueous NaHCO₃ for excess reagents. Follow GHS guidelines for PPE: nitrile gloves, safety goggles, and fume hoods .
Safety and Compliance
Q. What are the critical safety considerations for storing and disposing of this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at -20°C, away from light and moisture.
- Disposal : Neutralize with 10% NaOH solution before incineration. Follow ECHA guidelines for halogenated waste .
- GHS Hazard Codes :
| Code | Risk | Precaution |
|---|---|---|
| H315 | Skin irritation | Use gloves |
| H319 | Eye irritation | Safety goggles |
Data Contradictions and Resolution
- Contradiction : reports high metabolic stability, while notes potential hydrolysis of similar propanoic acid derivatives.
- Resolution : The 4,4-difluoro group in this compound likely reduces hydrolysis susceptibility compared to non-fluorinated analogs. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
